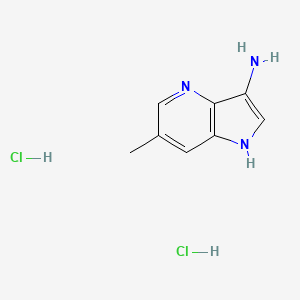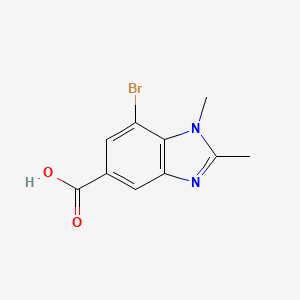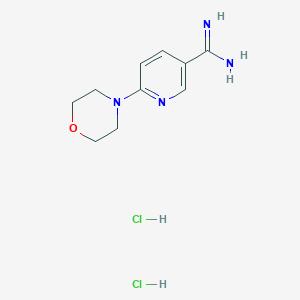
6-(Morpholin-4-yl)pyridine-3-carboximidamide dihydrochloride
Overview
Description
“6-(Morpholin-4-yl)pyridine-3-carboximidamide dihydrochloride” is a chemical compound with the molecular formula C10H16Cl2N4O . It has a molecular weight of 279.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N4O.2ClH/c11-10(12)8-1-2-9(13-7-8)14-3-5-15-6-4-14;;/h1-2,7H,3-6H2,(H3,11,12);2*1H . This indicates that the molecule consists of a pyridine ring attached to a morpholine ring via a carboximidamide group. Two chloride ions are also associated with the molecule, making it a dihydrochloride salt .It is stored at room temperature . The compound’s CAS Number is 1394670-06-4 .
Scientific Research Applications
Pharmacological Interests of Morpholine and Pyridine Derivatives
Morpholine and pyridine derivatives are extensively studied for their broad spectrum of pharmacological activities. These heterocyclic compounds serve as key scaffolds in the design and synthesis of new drugs due to their diverse bioactive profiles. Research has highlighted the significant medicinal potential of these derivatives, particularly in addressing central nervous system disorders, showcasing their role in the synthesis of novel CNS acting drugs. This highlights the versatility of morpholine and pyridine rings in contributing to the pharmacophore of potentially therapeutic agents (Saganuwan, 2017).
Catalytic and Synthetic Applications
In addition to their medicinal significance, morpholine and pyridine derivatives are instrumental in catalysis and organic synthesis. Their inclusion in catalyst design and synthesis methodologies underpins the development of novel synthetic routes and materials. The versatility of these heterocycles in forming metal complexes and their role in asymmetric catalysis highlight their integral place in advancing organic synthesis and catalysis, pointing towards the innovative use of these compounds in creating efficient catalytic systems (Dongli Li et al., 2019).
Electronic and Optoelectronic Materials
The electronic properties of pyridine and morpholine derivatives extend their applications into the realm of optoelectronic materials. Their structural characteristics make them suitable for the development of electronic devices, luminescent elements, and photoelectric conversion materials. The exploration of quinazolines and pyrimidines, closely related to the core structure of interest, in optoelectronic applications underscores the potential of these derivatives in the fabrication of novel materials for organic light-emitting diodes (OLEDs) and other electronic devices. This area of research exemplifies the intersection of organic chemistry with material science, showcasing the potential of these heterocyclic compounds in advancing technological applications (G. Lipunova et al., 2018).
properties
IUPAC Name |
6-morpholin-4-ylpyridine-3-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.2ClH/c11-10(12)8-1-2-9(13-7-8)14-3-5-15-6-4-14;;/h1-2,7H,3-6H2,(H3,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOQTUJBQYIPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




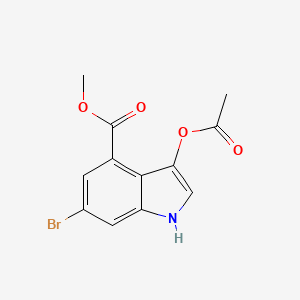
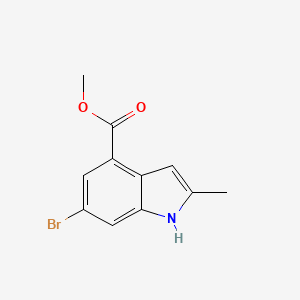
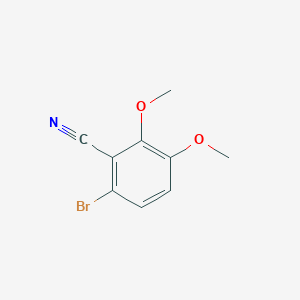



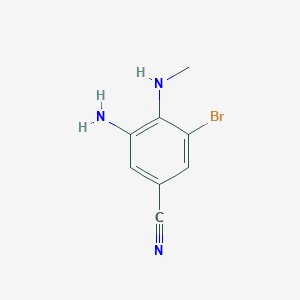


![3-Iodo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B1378243.png)
